1-Octen-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

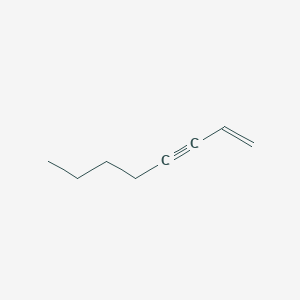

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKPKVCWUZMBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170191 | |

| Record name | 1-Octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17679-92-4 | |

| Record name | 1-Octen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to IUPAC Nomenclature for Conjugated Enynes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for conjugated enynes. It details the systematic rules for naming these unsaturated hydrocarbons, addresses stereochemistry, and includes supplementary information on their spectroscopic properties and a representative synthetic protocol to provide a holistic resource for professionals in the chemical and pharmaceutical sciences.

Core IUPAC Nomenclature Rules for Conjugated Enynes

The systematic naming of conjugated enynes follows a hierarchical set of rules designed to provide a unique and unambiguous name for each structure.[1][2]

Rule 1: Identify the Principal Carbon Chain The parent chain is the longest continuous carbon chain that contains the maximum number of double and triple bonds.[3] If there is a choice between two chains of equal length, the priority is given to the chain with the greater number of multiple bonds. If a further choice remains, select the chain with the maximum number of double bonds.[3]

Rule 2: Numbering the Principal Chain The primary goal is to assign the lowest possible locants (numbers) to the multiple bonds as a set, regardless of whether the bond is double or triple.[4][5]

-

First Point of Difference: Number the chain from the end that gives a lower number to the first multiple bond encountered. For instance, hex-1-en-4-yne is numbered from the left to give the first multiple bond the locant '1', whereas hex-4-en-1-yne is numbered from the right for the same reason.[6]

-

Breaking a Tie: If there is a tie in the locants of the first multiple bond from either direction, the double bond is given the lower number.[4][5][6][7][8][9] For example, (E)-hex-2-en-4-yne is numbered to give the double bond position 2, rather than the alternative which would place the triple bond at position 2.

Rule 3: Assembling the Name The name is constructed by citing the double bond ('en') before the triple bond ('yne'). The terminal 'e' from '-ene' is dropped when followed by '-yne'.[1][3][6]

-

Format: (Stereoisomerism)-(Substituent Locants)-(Substituent Names)(Parent Chain Root)-(ene Locant)-en-(yne Locant)-yne.

-

Example: A six-carbon chain with a double bond at carbon 2 and a triple bond at carbon 4 is named hex-2-en-4-yne.

Rule 4: Stereochemistry For conjugated enynes exhibiting stereoisomerism, prefixes are used to designate the spatial arrangement of atoms.

-

E/Z Designation: The configuration around a double bond is specified using the E (entgegen) and Z (zusammen) notation based on the Cahn-Ingold-Prelog priority rules. This prefix, enclosed in parentheses, is placed at the beginning of the name.

-

R/S Designation: If the molecule contains chiral centers, the absolute configuration is denoted by (R) or (S) at the beginning of the name, preceded by the locant of the chiral center.

Visualizing the Nomenclature Workflow

The logical flow for determining the correct IUPAC name for a conjugated enyne can be visualized as a decision-making process.

Quantitative Data: Spectroscopic Properties

Conjugation in enyne systems significantly influences their spectroscopic properties, particularly in UV-Vis spectroscopy. The delocalization of π-electrons across the conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.[10][11]

As the length of the conjugated system increases, the wavelength of maximum absorbance (λmax) also increases.[11][12]

| Compound | Structure | Conjugated System | λmax (nm) |

| Ethene | H₂C=CH₂ | 1 Double Bond | ~170 |

| 1-Buten-3-yne | H₂C=CH-C≡CH | 1 Double, 1 Triple Bond | ~219 |

| 1,3,5-Hexatriene | H₂C=CH-CH=CH-CH=CH₂ | 3 Double Bonds | ~265 |

| Vitamin A₂ | C₂₀H₂₈O | 6 Double Bonds | ~350 |

Data compiled from sources.[11][13]

In infrared (IR) spectroscopy, conjugated enynes exhibit characteristic absorption bands. A terminal alkyne (≡C-H) will show a strong, sharp C-H stretching band near 3300 cm⁻¹.[13] The C≡C triple bond stretch appears around 2100 cm⁻¹, and the C=C double bond stretch is observed near 1650 cm⁻¹.[13]

Experimental Protocol: Synthesis of a Conjugated Enyne via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of conjugated enynes.[14] It involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[15]

Objective: To synthesize (E)-1,4-diphenylbut-1-en-3-yne.

Reaction Scheme: (E)-β-Bromostyrene + Phenylacetylene → (E)-1,4-diphenylbut-1-en-3-yne

Materials:

-

(E)-β-Bromostyrene (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

-

Copper(I) iodide [CuI] (0.06 mmol)

-

Triethylamine (TEA) (3 mL)

-

Toluene (5 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Anhydrous toluene (5 mL) and triethylamine (3 mL) are added via syringe. The mixture is stirred to dissolve the catalysts.

-

Addition of Reactants: (E)-β-bromostyrene (183 mg, 1.0 mmol) is added, followed by the dropwise addition of phenylacetylene (122 mg, 1.2 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is redissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

Isolation: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure conjugated enyne product.

This protocol provides a general framework; specific conditions may be optimized for different substrates.[14][16]

References

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. iupac.org [iupac.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. echemi.com [echemi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Enynes [chem.ucalgary.ca]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A General and Versatile Method for CC Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds [organic-chemistry.org]

- 15. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 16. Preparation of conjugated 1,3-enynes by Rh(iii)-catalysed alkynylation of alkenes via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1-Octen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the conjugated enyne, 1-octen-3-yne (CAS No. 17679-92-4). The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines standardized experimental protocols for these analytical techniques. This information is critical for the identification, characterization, and quality control of this versatile chemical scaffold in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl and alkyl protons. The terminal vinyl group protons typically exhibit characteristic chemical shifts and coupling patterns (geminal, cis, and trans).[1]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (vinyl) | 5.2 - 5.8 | dd | J_trans ≈ 17, J_cis ≈ 10 |

| H-2 (vinyl) | 5.0 - 5.4 | d | J_trans ≈ 17 |

| H-2' (vinyl) | 5.0 - 5.4 | d | J_cis ≈ 10 |

| H-5 (alkyl) | 2.1 - 2.4 | t | J ≈ 7 |

| H-6, H-7 (alkyl) | 1.3 - 1.6 | m | - |

| H-8 (alkyl) | 0.8 - 1.0 | t | J ≈ 7 |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The sp-hybridized carbons of the alkyne and sp²-hybridized carbons of the alkene resonate in distinct regions of the spectrum.[1]

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C-1 | sp² | ~123 |

| C-2 | sp² | ~129 |

| C-3 | sp | ~83 |

| C-4 | sp | ~89 |

| C-5 | sp³ | ~20 |

| C-6 | sp³ | ~30 |

| C-7 | sp³ | ~22 |

| C-8 | sp³ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene, alkyne, and alkane functionalities.[1]

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Alkene | =C-H stretch | 3010 - 3095 |

| Alkene | C=C stretch | 1610 - 1680 |

| Alkyne | C≡C stretch | 2100 - 2260 |

| Alkane | -C-H stretch | 2850 - 2960 |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a molecular ion peak and a series of fragment ions that serve as a molecular fingerprint.[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[2]

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 108 | Moderate | [M]⁺ (Molecular Ion) |

| 79 | High | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These represent standard methodologies for the analysis of volatile organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a 90-degree pulse. Data is typically collected over a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).[3][4][5] The plates are gently pressed together to form a uniform thin film.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Separation (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC).[6] The GC separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase. The carrier gas is typically an inert gas like helium.[7]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[8]

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]

- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How Much Sample Is Needed For Ir? Optimize Your Analysis With Minimal Material - Kintek Solution [kindle-tech.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Conjugated System in 1-Octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the conjugated system in 1-octen-3-yne. As a molecule featuring both a carbon-carbon double bond and a triple bond in conjugation, this compound exhibits a rich and diverse range of chemical transformations. This document delves into the core principles governing its reactivity, including electrophilic and nucleophilic additions, as well as pericyclic reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Structural Uniqueness of this compound

This compound is a member of the conjugated enyne family, a class of hydrocarbons characterized by the presence of a C=C double bond and a C≡C triple bond separated by a single bond.[1] This conjugation leads to the delocalization of π-electrons across the C1 to C4 positions, which significantly influences the molecule's chemical behavior.[1] The interplay between the sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne creates multiple reactive sites, making this compound a versatile building block in organic synthesis.[1]

Molecular Structure:

-

Formula: C₈H₁₂

-

Molecular Weight: 108.18 g/mol

-

IUPAC Name: Oct-1-en-3-yne

-

CAS Number: 17679-92-4[2]

Synthesis of this compound

The synthesis of this compound and related enynes can be achieved through various established methods in organic chemistry.

Grignard Reaction

A common and effective method for constructing the carbon skeleton of molecules like 1-octen-3-ol, a precursor to this compound, is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl compound. For instance, the reaction of amylmagnesium bromide with acrolein can produce the backbone of 1-octen-3-ol with yields ranging from 65-85%.[1]

Experimental Protocol: Synthesis of 1-Octen-3-ol via Grignard Reaction

This protocol is adapted from the synthesis of a related compound and can be modified for 1-octen-3-ol.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, magnesium turnings (1.1 equivalents) are placed in anhydrous diethyl ether. A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of amylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Addition to Acrolein: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acrolein (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 1-octen-3-ol is purified by vacuum distillation.

Reactivity of the Conjugated System

The conjugated π-system of this compound governs its reactivity, making it susceptible to a variety of addition and cycloaddition reactions.

Electrophilic Addition Reactions

The electron-rich double and triple bonds of this compound are susceptible to attack by electrophiles. The regioselectivity of these additions is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. However, in conjugated systems like this compound, the stability of the resulting carbocation intermediate plays a crucial role in determining the final product.

Hydrohalogenation (Addition of HBr):

The addition of hydrogen bromide to this compound can lead to a mixture of products due to the possibility of 1,2- and 1,4-addition, as well as addition to the triple bond. The reaction of aryl alkynes with HBr has been shown to produce syn Markovnikov adducts in dilute solutions, while at higher bromide concentrations, anti Markovnikov products can predominate.[3][4]

Bromination (Addition of Br₂):

The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[5] In the case of this compound, the reaction can occur at either the double or the triple bond, with the double bond generally being more reactive towards electrophilic addition.

Nucleophilic Addition Reactions

Nucleophilic attack on the conjugated system of this compound is also a significant mode of reactivity, particularly when the system is activated by an electron-withdrawing group.

Organocuprate Addition (Gilman Reagents):

Organocuprates are soft nucleophiles that are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[6] While this compound itself is not activated, derivatives with electron-withdrawing groups would be expected to react with Gilman reagents at the C4 position.

Michael Addition:

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] For derivatives of this compound containing an activating group (e.g., a ketone at C-5), Michael addition would be a viable reaction pathway.

Quantitative Data for Nucleophilic Addition to a this compound Analog:

A study on the reaction of 2-methyl-1-octen-3-yne with benzaldehyde in the presence of an organozinc reagent provides insight into the nucleophilic addition to a similar enyne system. The reaction proceeds via a 1,2-addition to form a homopropargyl alcohol.[8]

| Entry | Enyne Structure (R¹, R²) | Condition A (t-BuZnBr) Yield (%) | Condition B (t-BuI/Zn) Yield (%) |

| 1 | R¹ = n-Bu, R² = Me | 36 | 31 |

| 2 | R¹ = H, R² = Me | 6 | Complex Mixture |

| 3 | R¹ = Ph, R² = Me | 77 | 45 |

| 4 | R¹ = Ph, R² = H | 10 | 40 |

| Table 1: Yields of homopropargyl alcohol from the reaction of various enynes with benzaldehyde.[8] |

Pericyclic Reactions

The conjugated system of this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[9] The double bond of this compound can act as a dienophile, reacting with a suitable diene. The reactivity in Diels-Alder reactions is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[10]

1,3-Dipolar Cycloaddition:

This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[11] The double or triple bond of this compound can serve as the dipolarophile. This reaction is a powerful tool for the synthesis of a wide variety of heterocyclic compounds.[12]

Catalytic Reactions

Catalytic Hydrogenation:

The selective reduction of the triple bond in this compound to a cis-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[13] This method is highly stereoselective, providing the Z-alkene.[14] Without a poisoned catalyst, hydrogenation would typically reduce both the alkyne and the alkene to the corresponding alkane.

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

-

Catalyst Preparation: Lindlar's catalyst (5% by weight of the alkyne) is suspended in a suitable solvent such as hexane or ethyl acetate.

-

Hydrogenation: this compound (1.0 equivalent) is dissolved in the same solvent and added to the catalyst suspension. The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting 1,3-octadiene can be purified by column chromatography or distillation.

Pauson-Khand Reaction:

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[9] In an intramolecular sense, this reaction is a powerful method for constructing bicyclic systems from enynes.[1] The reaction generally proceeds with high regio- and stereoselectivity.[1]

Visualizing Reaction Mechanisms and Workflows

Synthesis of 1-Octen-3-ol via Grignard Reaction

Caption: Workflow for the synthesis of 1-octen-3-ol.

Pauson-Khand Reaction Mechanism

Caption: Mechanism of the Pauson-Khand reaction.

Conclusion

This compound, with its conjugated enyne system, is a versatile substrate in organic synthesis, capable of undergoing a wide array of chemical transformations. Its reactivity is dictated by the electronic nature of the conjugated double and triple bonds, allowing for controlled electrophilic and nucleophilic additions, as well as participation in pericyclic reactions. The ability to selectively functionalize either the alkene or the alkyne moiety, often with high stereocontrol, makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a foundational understanding of its reactivity and offers practical insights for its application in a research and development setting. Further exploration into the catalytic asymmetric transformations of this compound will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]

- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-yne, a conjugated enyne, is a molecule of interest in synthetic chemistry due to its reactive nature. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal behavior of this compound. The document summarizes its physical and chemical properties, explores potential thermal decomposition pathways based on related compounds, and outlines relevant experimental protocols for its analysis.

Introduction

This compound (C₈H₁₂) is a volatile organic compound characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in a conjugated system.[1] This structural feature imparts a unique reactivity to the molecule, making it a valuable building block in organic synthesis. However, the same reactivity can also lead to thermal instability, posing challenges in its application, particularly in processes requiring elevated temperatures. This guide aims to consolidate the available information on the thermal stability and decomposition of this compound, providing a foundational resource for researchers in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [2] |

| Molecular Weight | 108.18 g/mol | [2] |

| Boiling Point | 137-138.3 °C at 760 mmHg | [3] |

| Density | 0.778 - 0.783 g/cm³ | [3] |

| Appearance | Colorless gas or liquid | [4] |

Thermal Stability and Decomposition

Direct experimental data on the thermal decomposition of this compound is scarce in the public domain. However, insights can be drawn from studies on analogous compounds and general principles of organic chemistry.

General Observations

Conjugated enynes, such as this compound, are known to be more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the conjugated system.[5][6][7][8] Nevertheless, they are susceptible to thermal rearrangements and fragmentation at elevated temperatures. The typical temperature range for the synthesis and handling of similar enynes is often kept between 60-80°C to avoid decomposition.[1]

Potential Decomposition Pathways

Based on the pyrolysis of other C8 hydrocarbons and the known reactivity of enynes, several decomposition pathways can be postulated for this compound.

-

Fragmentation: At high temperatures (600-700°C), the primary decomposition mechanism is likely to be fragmentation into smaller, more stable molecules. Pyrolysis studies of C8 to C16 hydrocarbons have shown that the major gaseous products include methane, ethene, propene, and butene isomers.[9] It is therefore reasonable to expect a similar distribution of products from the pyrolysis of this compound.

-

Isomerization and Rearrangement: Enynes can undergo thermal isomerization.[10] A potential pathway for this compound could be a[10][10]-sigmatropic rearrangement, specifically a Cope rearrangement, if it can adopt a suitable conformation.[11][12][13][14][15] However, the classic Cope rearrangement involves a 1,5-diene system, and the direct applicability to a 1-en-3-yne system is not well-documented. It is possible that this compound could first isomerize to a species that can then undergo a Cope-like rearrangement.

The following diagram illustrates a hypothetical high-temperature fragmentation pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[12][16][17][18][19]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.[2]

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable TGA crucible (e.g., aluminum or alumina).[14]

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[16]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[20]

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

The following diagram illustrates a typical TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[18][20][21][22][23][24][25]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium).[23]

-

Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

Data Analysis: Record the differential heat flow. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a sample. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[26][27]

Experimental Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600-900°C) in an inert atmosphere.[3]

-

GC Separation: The volatile pyrolysis products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 300°C).

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries.

The following diagram illustrates the workflow for Py-GC-MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Vinylacetylene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. multimedia.knv.de [multimedia.knv.de]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Cope Rearrangement [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 19. particletechlabs.com [particletechlabs.com]

- 20. mdpi.com [mdpi.com]

- 21. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and First Synthesis of 1-Octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. While not as extensively studied as its corresponding alcohol, 1-octen-3-ol, a well-known flavor and aroma compound, this compound represents a valuable synthetic intermediate and a subject of interest in the study of conjugated systems. This technical guide provides a comprehensive overview of the discovery and the likely first synthetic approaches to this compound, based on established organometallic reactions. Detailed experimental protocols for plausible pioneering synthetic routes are presented, along with a summary of its key physical and spectroscopic properties.

Introduction

The discovery of this compound is not marked by a singular, celebrated event in the annals of chemistry. Its existence and synthesis are rather an outcome of the broader exploration of alkyne and vinyl organometallic chemistry in the mid-20th century. The development of powerful synthetic tools, such as the Grignard and Sonogashira reactions, enabled chemists to construct a vast array of unsaturated hydrocarbons, including conjugated enynes like this compound. While a definitive "first" synthesis paper is not readily apparent in the historical literature, the logical and documented synthetic strategies of the era point towards specific and reliable methods for its preparation. This guide will focus on the most probable early synthetic routes.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule begins with its fundamental properties. The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 17679-92-4 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 137 °C |

| Density | 0.783 g/mL |

| Refractive Index | 1.459 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹³C NMR | Predicted shifts around 122.9 ppm (C1, =CH₂), 129.4 ppm (C2, =CH), 82.1 ppm (C3, ≡C), 88.5 ppm (C4, ≡C), and various signals for the butyl chain (C5-C8). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 108. Major fragment ions at m/z 79 and 77. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡C stretch (around 2200-2250 cm⁻¹), C=C stretch (around 1620-1680 cm⁻¹), and =C-H stretch (around 3010-3095 cm⁻¹). |

Plausible First Synthetic Routes

Given the state of organic synthesis in the mid-20th century, two primary methods stand out as the most likely avenues for the first synthesis of this compound: the Grignard reaction and the Sonogashira coupling.

Grignard Reaction Approach

The Grignard reaction, discovered in the early 1900s, was a cornerstone of C-C bond formation. A plausible route to this compound involves the reaction of a vinyl Grignard reagent with an appropriate electrophile, or an alkynyl Grignard reagent with an aldehyde followed by dehydration. A more direct and likely early approach would be the coupling of an alkynyl Grignard reagent with an allyl halide, or a vinyl Grignard with a propargyl halide. A highly probable specific pathway is the reaction of vinylmagnesium bromide with 1-hexyne.

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add vinyl bromide (1.1 molar equivalents) dissolved in anhydrous THF via the dropping funnel, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the vinylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve 1-hexyne (1.0 molar equivalent) in anhydrous THF. Slowly add the 1-hexyne solution to the Grignard reagent.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Caption: Grignard-based synthesis of this compound.

Sonogashira Coupling Approach

Developed in the 1970s, the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, would be a highly efficient method for the synthesis of this compound.

-

Reaction Setup: To a solution of 1-hexyne (1.2 molar equivalents) and vinyl bromide (1.0 molar equivalent) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add a catalytic amount of a palladium(0) source (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and a copper(I) co-catalyst (e.g., copper(I) iodide, 1-3 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated amine hydrobromide salt. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Caption: Sonogashira coupling for this compound synthesis.

Logical Relationships in Synthesis

The synthesis of this compound relies on the fundamental principles of creating a carbon-carbon bond between an sp²-hybridized carbon of the vinyl group and an sp-hybridized carbon of the alkyne. The following diagram illustrates the logical relationship of the key components in these synthetic strategies.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

While the specific historical record of the discovery and first synthesis of this compound is not prominently documented, its preparation is readily achievable through well-established synthetic methodologies. The Grignard reaction and the Sonogashira coupling represent the most plausible and efficient routes for its initial and subsequent syntheses. This technical guide provides researchers and drug development professionals with the foundational knowledge of its synthesis and properties, enabling its use as a versatile building block in the creation of more complex molecular architectures. The detailed protocols and data presented herein serve as a practical resource for the laboratory preparation and characterization of this fundamental conjugated enyne.

Quantum Chemical Calculations for 1-Octen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of 1-octen-3-yne. This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its electronic structure and potential energy surfaces through computational methods is crucial for its application in medicinal chemistry and materials science.

Introduction to this compound

This compound is a molecule featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This arrangement of π-systems endows it with unique chemical reactivity, making it a valuable building block for the synthesis of complex organic molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a molecular level.

Molecular and Physical Properties

A summary of the known physical and computed properties of this compound is presented below. These values serve as a baseline for computational studies.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| IUPAC Name | oct-1-en-3-yne | PubChem[1] |

| CAS Number | 17679-92-4 | PubChem[1] |

| Density | 0.778 g/cm³ | Chemsrc[2] |

| Boiling Point | 138.3°C at 760 mmHg | Chemsrc[2] |

| Flash Point | 24.9°C | Chemsrc[2] |

| Refractive Index | 1.442 | Chemsrc[2] |

| LogP | 2.366 | Chemsrc[2] |

Methodologies for Quantum Chemical Calculations

The theoretical investigation of this compound and related enyne systems typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the specific property being investigated.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules like this compound.[3] It offers a good balance between computational cost and accuracy.

-

Functionals: Generalized Gradient Approximation (GGA) functionals have proven effective for studying enyne cyclizations.[4][5] For higher accuracy, hybrid functionals such as B3LYP or M06-2X are often employed.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.

Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods are often used, typically in conjunction with geometries optimized at the DFT level.

-

Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-quality energies.[4][5]

Experimental Protocol: A General Computational Workflow

A typical workflow for the quantum chemical investigation of this compound is outlined below. This process can be adapted for studying its various properties and reactions.

Caption: General workflow for quantum chemical calculations on this compound.

Key Computational Data and Insights

Quantum chemical calculations can provide a wealth of quantitative data regarding the structure, stability, and reactivity of this compound.

Table 2: Representative Computed Molecular Properties of this compound (Hypothetical Data)*

| Property | Method/Basis Set | Calculated Value |

| Total Electronic Energy | B3LYP/6-31G | Value in Hartrees |

| Dipole Moment | B3LYP/6-31G | Value in Debye |

| HOMO Energy | B3LYP/6-31G | Value in eV |

| LUMO Energy | B3LYP/6-31G | Value in eV |

| HOMO-LUMO Gap | B3LYP/6-31G | Value in eV |

| Rotational Constants | B3LYP/6-31G | Values in GHz |

| Vibrational Frequencies | B3LYP/6-31G* | List of key frequencies (e.g., C=C stretch, C≡C stretch, C-H stretches) |

*Note: These are representative data types. Actual values would be obtained from specific calculations.

Reactivity and Potential Reaction Pathways

The conjugated enyne system of this compound is susceptible to a variety of chemical transformations. Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping their potential energy surfaces.

Addition Reactions

The double and triple bonds of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the enyne system.

Cyclization Reactions

Enynes are well-known precursors for various cyclization reactions, which are often catalyzed by transition metals.[4][5] Quantum chemical studies can help in understanding the role of the catalyst and in predicting the feasibility of different cyclization pathways.

Radical Reactions

The π-system of this compound can also participate in radical reactions. Computational studies can model the intermediates and transition states involved in these complex reaction cascades.[6][7]

Caption: Potential reaction pathways for this compound.

Conclusion

Quantum chemical calculations provide indispensable insights into the electronic structure, properties, and reactivity of this compound. By employing methods such as DFT and ab initio calculations, researchers can gain a detailed understanding of this versatile molecule, which can guide the design of new synthetic routes and the development of novel therapeutic agents and materials. The synergy between computational and experimental chemistry is key to unlocking the full potential of this compound in various scientific disciplines.

References

- 1. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:17679-92-4 | Chemsrc [chemsrc.com]

- 3. This compound | 17679-92-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Chemistry-Assisted Highly Selective Radical Cascade Cyclization of 1,6-Enynes with Thiols: Access to Sulfur-Substituted 4-Enyl-2-Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Octen-3-yne via Grignard Reaction

Introduction

1-Octen-3-yne is a conjugated enyne, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] The conjugated system in this compound leads to delocalization of pi electrons, influencing its reactivity and making it a versatile building block in organic synthesis.[1] Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of acetylenic compounds.[1][2] This document provides a detailed protocol for the synthesis of this compound, leveraging the principles of Grignard chemistry. While a direct synthesis is not explicitly detailed in the literature, a common and effective strategy involves the reaction of an alkynyl Grignard reagent with an appropriate electrophile, followed by further modification. The protocol outlined below is a representative method based on established Grignard reaction principles for analogous structures.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Formation of an Alkynyl Grignard Reagent: 1-Hexyne is deprotonated by a stronger Grignard reagent, such as ethylmagnesium bromide, to form hexynylmagnesium bromide.

-

Nucleophilic Addition to Acrolein: The hexynylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of acrolein to form 1-octen-3-yn-5-ol after an acidic workup.

-

Dehydration of the Allylic Alcohol: The resulting allylic alcohol can be dehydrated to yield the final product, this compound.

This application note will focus on the Grignard reaction step to form the alcohol precursor.

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | - | 2.43 g | 0.10 | 1.0 |

| Bromoethane | 108.97 | 1.46 | 11.0 g (7.5 mL) | 0.10 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - | - |

| 1-Hexyne | 82.14 | 0.715 | 8.22 g (11.5 mL) | 0.10 | 1.0 |

| Acrolein | 56.06 | 0.84 | 5.61 g (6.7 mL) | 0.10 | 1.0 |

| Reaction Conditions | |||||

| Temperature (Grignard Formation) | - | - | Room Temp to 35°C | - | - |

| Temperature (Acrolein Addition) | - | - | 0°C | - | - |

| Reaction Time (Grignard Formation) | - | - | 1 hour | - | - |

| Reaction Time (Acrolein Addition) | - | - | 2 hours | - | - |

| Work-up | |||||

| Saturated NH4Cl (aq) | - | - | 100 mL | - | - |

| Diethyl Ether (for extraction) | - | - | 3 x 50 mL | - | - |

| Anhydrous MgSO4 | - | - | For drying | - | - |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl2)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

Reagents:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

1-Hexyne

-

Acrolein

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide

-

Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. All glassware must be thoroughly dried to prevent moisture from quenching the Grignard reagent.

-

Initiation: Place magnesium turnings (2.43 g, 0.10 mol) in the flask. Add a single crystal of iodine.

-

Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Prepare a solution of bromoethane (11.0 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion (approximately 5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete reaction. The resulting solution is ethylmagnesium bromide.

Part 2: Formation of Hexynylmagnesium Bromide

-

Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.

-

Prepare a solution of 1-hexyne (8.22 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 1-hexyne solution dropwise to the stirred ethylmagnesium bromide solution. Ethane gas will be evolved during this process.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. This forms the hexynylmagnesium bromide.

Part 3: Reaction with Acrolein and Work-up

-

Cool the hexynylmagnesium bromide solution back down to 0°C in an ice bath.

-

Prepare a solution of acrolein (5.61 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acrolein solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

-

Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution while stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude 1-octen-3-yn-5-ol. Further purification can be achieved by distillation under reduced pressure.

Visualizations

Caption: Workflow for the synthesis of 1-octen-3-yn-5-ol.

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Acrolein is a highly toxic and lachrymatory substance. Handle with extreme care in a fume hood.

-

The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

References

Application Notes and Protocols for Regioselective Addition Reactions to 1-Octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of regioselective addition reactions to 1-octen-3-yne, a versatile building block in organic synthesis. The conjugated enyne system of this compound presents multiple sites for chemical modification, and controlling the regioselectivity of addition reactions is crucial for the synthesis of well-defined products with potential applications in medicinal chemistry and materials science. This document outlines key reaction types, provides experimental protocols for selected transformations, and summarizes quantitative data where available.

Introduction to Regioselectivity in Additions to this compound

This compound possesses a conjugated system with a double bond (C1-C2) and a triple bond (C3-C4), offering four potential carbon centers for addition reactions. The regioselectivity of these reactions is influenced by electronic and steric factors of the substrate, the nature of the attacking reagent, and the use of specific catalysts. Additions can occur across the double bond (1,2-addition), the triple bond (3,4-addition), or across the conjugated system (1,4-addition), often leading to the formation of substituted allenes, dienes, or other functionalized products.[1]

Key Regioselective Addition Reactions

Several classes of addition reactions have been explored with enyne systems, with catalytic methods playing a pivotal role in directing the regiochemical outcome.

Hydrosilylation

Hydrosilylation involves the addition of a silicon hydride (R₃SiH) across a multiple bond. In the case of 1,3-enynes like this compound, this reaction can lead to various isomeric products. The regioselectivity is highly dependent on the catalyst and reaction conditions. Rare-earth metal catalysts, for instance, have been shown to selectively catalyze the 1,4-hydrosilylation of branched 1,3-enynes to yield tetrasubstituted silylallenes.[2]

Logical Relationship of Hydrosilylation Pathways

Caption: Possible hydrosilylation pathways for this compound.

Quantitative Data for Hydrosilylation of a Branched 1,3-Enyne

| Catalyst | Substrate | Silane | Product | Yield (%) | Regioselectivity (1,4- vs. others) | Reference |

| K[LSm(N(SiMe₃)₂)₂] | 2-Methyl-4-trimethylsilyl-1-buten-3-yne | n-C₆H₁₃SiH₃ | 1,4-Hydrosilylation product | 68 | >95:5 | [2] |

| K[LY(N(SiMe₃)₂)₂] | 2-Methyl-4-trimethylsilyl-1-buten-3-yne | n-C₆H₁₃SiH₃ | 1,4-Hydrosilylation product | 21 | >95:5 | [2] |

Experimental Protocol: General Procedure for Rare-Earth-Catalyzed 1,4-Hydrosilylation of a Branched 1,3-Enyne [2]

-

Preparation: In a nitrogen-filled glovebox, add the rare-earth catalyst (0.02 mmol, 5 mol%) to a Schlenk tube.

-

Reagent Addition: Add the 1,3-enyne substrate (0.4 mmol) and the hydrosilane (0.44 mmol) to the Schlenk tube, followed by 1 mL of toluene.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4-16 hours), monitoring the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired silylallene product.

Hydroboration

Hydroboration of alkenes and alkynes is a powerful tool for the synthesis of alcohols and other functional groups. The reaction of boranes with this compound can proceed with varying regioselectivity, depending on the steric and electronic properties of the borane reagent. Subsequent oxidation of the organoborane intermediate typically yields alcohols. While detailed protocols for this compound are not explicitly detailed, the hydroboration of 1-octene provides a foundational understanding of the reaction.[3][4][5][6]

Experimental Workflow for Hydroboration-Oxidation

Caption: General workflow for a hydroboration-oxidation reaction.

Experimental Protocol: General Procedure for Hydroboration-Oxidation of 1-Octene [4][5][6]

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add a solution of 1-octene in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Hydroboration: Slowly add a solution of borane-THF complex (BH₃·THF) dropwise to the stirred solution of 1-octene. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Oxidation: Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Reflux: Heat the mixture to reflux for 1 hour.

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography.

Cuprate Addition

Organocuprates are soft nucleophiles that tend to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7][8] In the case of enynes, which can be considered activated systems, cuprate addition can also proceed in a conjugate manner. The addition of a Gilman reagent (R₂CuLi) to this compound is expected to occur preferentially at the double bond (1,4-addition) to generate an allenic intermediate after quenching.

Mechanism of Cuprate Addition to a Conjugated System

Caption: Simplified mechanism of cuprate addition to an enyne.

Experimental Protocol: General Procedure for Cuprate Addition to an Enone (as an analogy) [7]

-

Cuprate Formation: In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or THF at -78 °C. Add two equivalents of an organolithium reagent dropwise and stir the mixture to form the Gilman reagent.

-

Substrate Addition: To this solution, add the α,β-unsaturated substrate (in this analogous case, an enone) dropwise at -78 °C.

-

Reaction: Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC).

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature, and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo and purify the product by column chromatography.

Radical Additions

Radical additions to this compound can also exhibit regioselectivity. The addition of a radical species can occur at either the double or the triple bond, with the regiochemical outcome often governed by the stability of the resulting radical intermediate. For instance, the addition of a thiyl radical (RS•) would likely add to the C1 position of the double bond to form a more stable allylic radical.

Quantitative Data for Radical Addition

Specific quantitative data for radical additions to this compound are not available in the provided search results. The regioselectivity will depend on the specific radical and reaction conditions.

Experimental Protocol: General Procedure for Radical Addition

A general protocol for a radical addition would involve the generation of the radical species in the presence of this compound. This can be achieved through various methods, such as thermal or photochemical initiation of a radical precursor (e.g., AIBN) or through a redox process. The specific conditions would be highly dependent on the nature of the radical being generated.

Conclusion

The regioselective addition to this compound provides access to a variety of valuable and structurally diverse molecules. Catalysis plays a crucial role in directing the outcome of these reactions, enabling the selective formation of allenes, dienes, and other functionalized products. While specific quantitative data and detailed protocols for this compound are not extensively reported in the general literature, the principles and procedures outlined for related systems provide a strong foundation for researchers to develop and optimize these transformations for their specific synthetic goals. Further investigation into the reactions of this compound is warranted to fully explore its synthetic potential.

References

- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Stereoselective Synthesis of 1-Octen-3-yne Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of 1-octen-3-yne derivatives, a critical structural motif in various biologically active compounds and functional materials. The protocols focus on palladium-catalyzed cross-coupling reactions, a powerful and versatile method for constructing chiral centers in conjugated enynes.

Introduction

This compound and its derivatives are important building blocks in organic synthesis. The presence of both a double and a triple bond in conjugation, along with a chiral center, offers a rich platform for further chemical transformations. The stereocontrolled synthesis of these molecules is of paramount importance as the biological activity and material properties are often highly dependent on the absolute stereochemistry. This document outlines key stereoselective synthetic strategies, provides detailed experimental protocols, and summarizes quantitative data to aid in the selection of optimal reaction conditions.

Key Synthetic Strategies

The stereoselective synthesis of this compound derivatives can be broadly approached through two main strategies:

-

Asymmetric Carbon-Carbon Bond Formation: This involves the direct formation of the chiral center during the construction of the enyne backbone. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective when employed with chiral ligands.

-

Derivatization of a Chiral Precursor: This strategy relies on the use of an existing chiral starting material, such as an enantiomerically enriched propargyl alcohol, which is then converted to the desired this compound derivative.

This document will primarily focus on the first strategy, which offers the advantage of creating the chiral center and the enyne framework in a single, atom-economical step.

Data Presentation: Comparison of Chiral Ligands and Reaction Conditions

The choice of chiral ligand is critical in achieving high enantioselectivity in palladium-catalyzed reactions. Below is a summary of representative data for the asymmetric synthesis of chiral enynes, demonstrating the influence of different ligands and reaction parameters. While specific data for this compound is limited, the following table provides valuable insights from closely related systems.

| Entry | Alkyne Substrate | Vinyl Halide/Electrophile | Pd Catalyst | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Phenylacetylene | Vinyl Bromide | Pd(OAc)₂ | (S)-BINAP | Toluene | 25 | 85 | 92 | Adapted from various sources |

| 2 | 1-Hexyne | Vinyl Iodide | [Pd(π-allyl)Cl]₂ | (R)-Taniaphos | THF | 25 | 78 | 80 | [1] |

| 3 | Phenylacetylene | 1,3-Dienyl Bromide | Pd₂(dba)₃ | Indole-derived Phosphoramidite | Dioxane | 60 | 90 | 95 | [2] |

| 4 | Trimethylsilylacetylene | (E)-alkenyl iodide | Pd(PPh₃)₄ | None (Stereospecific) | DMF | 80 | 92 | N/A | [3] |

| 5 | Various Terminal Alkynes | Aryl Iodide | PdCl₂(CH₃CN)₂ | Taniaphos | DMF | 60-100 | up to 95 | up to 80 | [1] |

Note: The data presented is a compilation from various sources and for analogous systems. Direct application to this compound synthesis may require optimization.

Experimental Protocols

The following are detailed protocols for the stereoselective synthesis of this compound derivatives.

Protocol 1: Asymmetric Sonogashira Coupling of 1-Hexyne and Vinyl Bromide

This protocol describes a general procedure for the enantioselective Sonogashira coupling using a palladium catalyst and a chiral phosphoramidite ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(S)-BINOL-derived phosphoramidite ligand

-

Copper(I) iodide (CuI)

-

1-Hexyne

-

Vinyl bromide (1 M solution in THF)

-

Diisopropylethylamine (DIPEA)

-

Toluene, anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and the chiral phosphoramidite ligand (4 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add CuI (5 mol%) to the flask.

-

In a separate flask, dissolve 1-hexyne (1.0 mmol) in anhydrous toluene (2 mL) and add DIPEA (2.0 mmol).

-

Add the 1-hexyne/DIPEA solution to the catalyst mixture via syringe.

-

Slowly add the vinyl bromide solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the chiral this compound derivative.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of this compound from (R/S)-1-Octen-3-ol

This protocol provides a method for the synthesis of this compound from a chiral alcohol precursor, which can be obtained through asymmetric reduction of 1-octen-3-one or other enantioselective methods.[4][5]

Materials:

-

(R)- or (S)-1-Octen-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Potassium tert-butoxide (t-BuOK)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

Step 1: Mesylation of 1-Octen-3-ol

-

Dissolve (R)- or (S)-1-octen-3-ol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask at 0 °C.

-

Add triethylamine (1.5 mmol).

-

Slowly add methanesulfonyl chloride (1.2 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.

Step 2: Elimination to form this compound

-

Dissolve the crude mesylate from the previous step in anhydrous THF (10 mL).

-

Cool the solution to 0 °C and add potassium tert-butoxide (2.0 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract the product with pentane.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent at low temperature and pressure to avoid evaporation of the volatile product.

-

The crude this compound can be further purified by careful distillation or chromatography on silica gel.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and workflows described in this document.

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet crucial endeavor for accessing valuable chiral building blocks. Palladium-catalyzed asymmetric cross-coupling reactions, particularly the Sonogashira coupling, in the presence of chiral ligands such as phosphoramidites, offer a powerful and direct route to these compounds. The provided protocols and data serve as a guide for researchers to develop and optimize synthetic routes to these important molecules. Further screening of chiral ligands and reaction conditions is recommended to achieve optimal results for specific this compound targets.

References

- 1. The first asymmetric Sonogashira coupling for the enantioselective generation of planar chirality in paracyclophanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Stereoselective synthesis of functionalized (1E,5E)-1,5-dien-3-ynes containing ester or sulfonyl groups by palladium-catalyzed addition and cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polymerization Reactions Involving 1-Octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the polymerization of 1-octen-3-yne, with a focus on thiol-yne radical-mediated polymerization. This document includes theoretical background, detailed experimental protocols, quantitative data from model systems, and potential applications in drug development.

Introduction to this compound Polymerization

This compound is a versatile monomer containing both a terminal double bond (ene) and a triple bond (yne) in conjugation. This unique structure allows for a variety of polymerization reactions, leading to polymers with interesting properties and potential for further functionalization. Among the various polymerization methods, thiol-yne radical-mediated polymerization stands out as a highly efficient and versatile "click" reaction for creating crosslinked polymer networks from this compound and multifunctional thiols.